molecular formula C8H8ClNOS B2415832 N-(2-chlorophenyl)-2-mercaptoacetamide CAS No. 17223-64-2

N-(2-chlorophenyl)-2-mercaptoacetamide

Cat. No.: B2415832
CAS No.: 17223-64-2
M. Wt: 201.67
InChI Key: YWEROQPLZVORDW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a chlorophenyl group and a mercaptoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-mercaptoacetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiourea under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysts may be employed to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-mercaptoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-2-mercaptoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((2-chlorophenyl)carbamoyl)benzamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness

N-(2-chlorophenyl)-2-mercaptoacetamide is unique due to its specific combination of a chlorophenyl group and a mercaptoacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEROQPLZVORDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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